3'-(1''-(3-Methylbutanoyl))-angeloyl vaginidiol
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Overview
Description
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol is a complex organic compound belonging to the furanocoumarin class. This compound is characterized by its unique structural features, which include a furan ring fused to a coumarin backbone, with additional functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furanocoumarin core, followed by the introduction of the 3-methylbutanoyl and angeloyl groups. Common reagents used in these reactions include organic acids, bases, and catalysts that facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating biological pathways and its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
Vaginol: A related furanocoumarin compound with similar structural features but different functional groups.
Angelicin: Another furanocoumarin with distinct biological activities and chemical properties.
Psoralen: A well-known furanocoumarin used in phototherapy and studied for its various biological effects.
Uniqueness
3’-(1’'-(3-Methylbutanoyl))-angeloyl vaginidiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
143061-67-0 |
---|---|
Molecular Formula |
C24H28O7 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-11,13,21-22H,12H2,1-6H3/b14-7-/t21-,22+/m1/s1 |
InChI Key |
HQKAYCHMYMSSEQ-MKKZQTCBSA-N |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C |
melting_point |
67-70°C |
physical_description |
Solid |
Origin of Product |
United States |
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